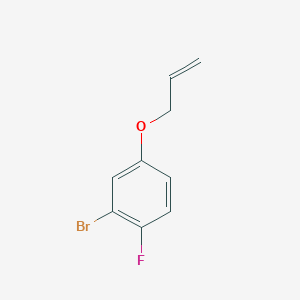

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene

CAS No.: 286836-27-9

Cat. No.: VC8096188

Molecular Formula: C9H8BrFO

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286836-27-9 |

|---|---|

| Molecular Formula | C9H8BrFO |

| Molecular Weight | 231.06 g/mol |

| IUPAC Name | 2-bromo-1-fluoro-4-prop-2-enoxybenzene |

| Standard InChI | InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2 |

| Standard InChI Key | KNZSJWCIOKOOCS-UHFFFAOYSA-N |

| SMILES | C=CCOC1=CC(=C(C=C1)F)Br |

| Canonical SMILES | C=CCOC1=CC(=C(C=C1)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s molecular formula is C₉H₈BrFO, with a molecular weight of 231.06 g/mol . Key structural features include:

-

Bromine at position 2: A strong electron-withdrawing group that activates the ring for nucleophilic substitution.

-

Fluorine at position 1: Enhances metabolic stability and directs electrophilic attacks to specific positions.

-

Allyloxy group at position 4: A π-rich substituent enabling cycloadditions and Claisen rearrangements .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 286836-27-9 | |

| Molecular Formula | C₉H₈BrFO | |

| Molecular Weight | 231.06 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | Frozen (-20°C) |

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

-

SNAr Route: Reacting 2-bromo-1-fluoro-4-iodobenzene with allyl alcohol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

-

Ullmann Coupling: Using copper catalysts to couple allyl alcohol with 2-bromo-1-fluoro-4-iodobenzene under milder conditions .

Key Optimization Factors:

-

Solvent Polarity: DMF increases reaction rates but may promote side reactions like dehalogenation .

-

Temperature: Elevated temperatures (80–100°C) improve yields but risk allyl group degradation .

Table 2: Synthesis Optimization

Industrial Scalability

Industrial production involves scaling laboratory methods using continuous flow reactors to enhance efficiency and safety . Hazardous byproducts (e.g., HBr) require specialized handling and neutralization systems .

Physicochemical Properties

Spectral Characterization

-

¹H NMR: Allyl protons appear as a multiplet at δ 5.8–6.1 ppm (CH₂=CH₂), while aromatic protons split due to fluorine’s deshielding effect (δ 7.1–7.5 ppm) .

-

¹³C NMR: The allyl carbons resonate at δ 115–125 ppm (sp²), and the brominated carbon appears downfield at δ 130–135 ppm .

-

IR: Strong C-O-C stretch at 1200–1250 cm⁻¹ and C=C stretch at 1640 cm⁻¹ .

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing HBr and HF .

-

Photoreactivity: The allyloxy group undergoes -sigmatropic Claisen rearrangement to form chromene derivatives under UV light .

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom is susceptible to Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl structures . Fluorine’s ortho-directing effect facilitates regioselective nitration or sulfonation .

Cycloadditions and Rearrangements

-

Claisen Rearrangement: Heating in aqueous media converts the allyloxy group to a chromene skeleton, a key step in flavonoid synthesis .

-

Diels-Alder Reactions: The allyloxy group acts as a dienophile, forming six-membered rings with electron-rich dienes .

Table 3: Reaction Pathways and Products

Pharmaceutical Applications

The compound serves as an intermediate in anticancer and antimicrobial agents. Analogous bromo-fluoro derivatives exhibit MIC values as low as 0.00195 µg/mL against Candida species .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume